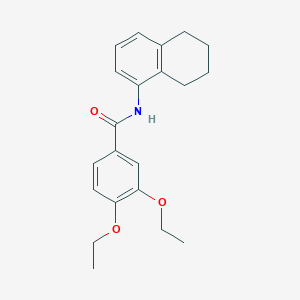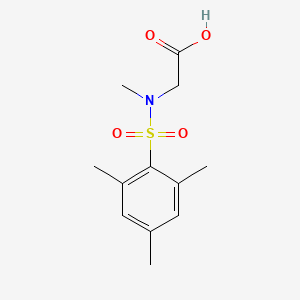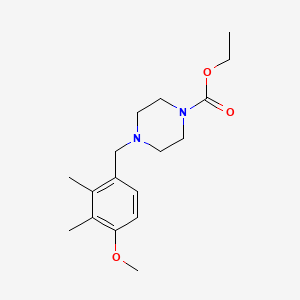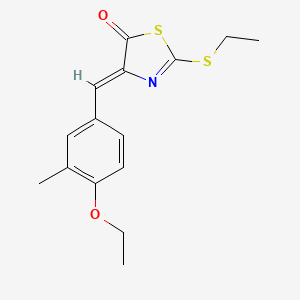
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. CPP is a derivative of piperazine, a heterocyclic compound commonly used in the synthesis of various drugs. CPP is a thioamide, which means that it contains a sulfur atom bonded to a carbon atom in its chemical structure.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide involves its interaction with various neurotransmitter systems in the brain. As an NMDA receptor antagonist, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide blocks the binding of glutamate to the receptor, thereby preventing the influx of calcium ions into the neuron. This reduces the excitability of the neuron and can lead to a decrease in synaptic plasticity and memory formation. As a dopamine and noradrenaline uptake inhibitor, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide increases the levels of these neurotransmitters in the synaptic cleft, which can lead to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide are complex and depend on the dose and route of administration. In general, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been shown to induce changes in behavior and cognition in animal models. It has been shown to impair learning and memory in rats, and to induce hyperactivity and stereotypy in mice. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has also been shown to induce changes in brain metabolism and blood flow, which may be related to its effects on neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems are well-characterized. However, there are also several limitations to its use. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has a relatively short half-life in the body, which can make it difficult to administer in certain experiments. It is also highly lipophilic, which can lead to non-specific binding to cell membranes and other structures.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the study of the long-term effects of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide on behavior and cognition, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is interest in the development of new synthetic methods for N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide that can improve its yield and purity.
Synthesemethoden
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of piperazine with cyclopentanone and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate compound, which is then treated with hydrochloric acid to yield N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. The overall yield of the synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has also been shown to block the uptake of dopamine and noradrenaline, two neurotransmitters that are involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16(17-14-6-4-5-7-14)19-12-10-18(11-13-19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYPBGDWRFLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)

